1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea
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Overview
Description
1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[1,2-a]imidazole core, which can be achieved through cyclization reactions involving suitable precursors. The phenyl and phenethylurea groups are then introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and phenethylurea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Shares the core structure but lacks the phenyl and phenethylurea groups.
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: Another fused heterocyclic compound with different substituents.
Uniqueness
1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer and other diseases. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure that includes a pyrrolo[1,2-a]imidazole moiety linked to a phenyl group and a urea functional group. This unique combination may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on similar urea derivatives have shown promising results in inhibiting cell proliferation in human tumor cell lines, suggesting that the urea moiety may act as a bioisostere for more established anticancer agents .
The biological activity of this compound may be attributed to its interaction with receptor tyrosine kinases (RTKs). Research has demonstrated that modifications in the phenyl ring can enhance binding affinity and selectivity towards multiple RTKs. This suggests a potential for multi-target inhibition, which could be beneficial in treating cancers with diverse signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that variations in the substituents on the phenyl and pyrrolo rings significantly affect the potency and selectivity of the compound. For example:
Substituent | Effect on Activity |
---|---|
4-amino substitution | Increases binding affinity to RTKs |
2-NH2 group | Enhances hydrogen bonding in the hinge region of RTKs |
These modifications have been shown to improve the overall efficacy of related compounds in preclinical models .
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- In Vitro Cytotoxicity : A study demonstrated that urea analogs exhibited cytotoxic effects comparable to established chemotherapeutics across five human tumor cell lines. The presence of specific functional groups was critical for enhancing potency .
- RTK Inhibition : Another study focused on the design of pyrrolo[2,3-d]pyrimidines showed that certain derivatives could inhibit multiple RTKs effectively. The flexibility introduced by substituents allowed for better accommodation within the binding sites of these receptors .
Properties
IUPAC Name |
1-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(22-12-11-16-6-2-1-3-7-16)24-18-9-4-8-17(14-18)19-15-23-20-10-5-13-25(19)20/h1-4,6-9,14-15H,5,10-13H2,(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHFPLSDHFWLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.